molecular formula C9H12FN B1399703 [(5-Fluoro-2-methylphenyl)methyl](methyl)amine CAS No. 1246521-34-5

[(5-Fluoro-2-methylphenyl)methyl](methyl)amine

Cat. No.: B1399703
CAS No.: 1246521-34-5
M. Wt: 153.2 g/mol
InChI Key: YZCMFTBGNNGIAL-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylphenyl)methylamine is an organic compound that features a fluorinated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methylphenyl)methylamine typically involves the reaction of 5-fluoro-2-methylbenzyl chloride with methylamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The general reaction scheme is as follows:

5-Fluoro-2-methylbenzyl chloride+Methylamine(5-Fluoro-2-methylphenyl)methylamine\text{5-Fluoro-2-methylbenzyl chloride} + \text{Methylamine} \rightarrow \text{(5-Fluoro-2-methylphenyl)methylamine} 5-Fluoro-2-methylbenzyl chloride+Methylamine→(5-Fluoro-2-methylphenyl)methylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

(5-Fluoro-2-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)methylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzylamine: Similar structure but lacks the methyl group on the amine.

    2-Fluoro-5-methylbenzylamine: Similar structure but with different positioning of the fluorine and methyl groups.

    5-Fluoro-2-methylphenethylamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(5-Fluoro-2-methylphenyl)methylamine is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCMFTBGNNGIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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